Carboxy Gliclazide

Description

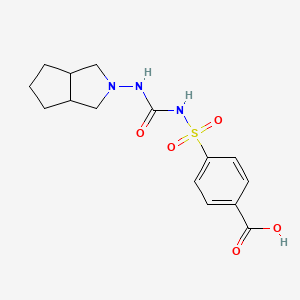

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706585 | |

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38173-52-3 | |

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymology of Carboxy Gliclazide Formation

Hepatic Metabolic Transformations Leading to Carboxy Gliclazide (B1671584)

Gliclazide undergoes extensive hepatic metabolism, where it is converted into various inactive metabolites. continentalhospitals.comamegroups.org The primary and most significant metabolic route, accounting for approximately 60% of its clearance, is the hydroxylation of the tolyl methyl group to form Hydroxymethyl Gliclazide (also referred to as MeOH-Gz). nih.gov This intermediate alcohol is then further oxidized to produce the corresponding carboxylic acid, Carboxy Gliclazide. nih.govjapsonline.com This sequential transformation from the parent drug to its carboxylic acid derivative is a critical pathway for the detoxification and subsequent elimination of gliclazide from the body. hres.ca

Role of Cytochrome P450 Enzymes in Gliclazide Hydroxylation

The initial and rate-limiting step in the formation of this compound's precursor is the hydroxylation of the parent gliclazide molecule. This reaction is primarily mediated by the cytochrome P450 (CYP) system, a diverse family of heme-containing enzymes concentrated in the liver. hres.caoup.com Several CYP isoforms have been identified as key players in this process, with CYP2C9 and CYP2C19 being the most significant contributors. sciepub.comdrugbank.com

Involvement of CYP2C9 in Initial Hydroxylation Steps

Research has firmly established Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for the metabolic clearance of gliclazide. nih.govsciepub.com It catalyzes the hydroxylation at multiple sites on the gliclazide molecule. CYP2C9 is the major contributor to the formation of Hydroxymethyl Gliclazide, the direct precursor to this compound. nih.govdrugbank.com Studies using human liver microsomes and selective chemical inhibitors have demonstrated that sulfaphenazole, a potent CYP2C9 inhibitor, significantly reduces the formation of Hydroxymethyl Gliclazide by approximately 64-66%. nih.gov Furthermore, CYP2C9 is also responsible for over 80% of the hydroxylation that occurs on the azabicyclooctyl ring of gliclazide, leading to other metabolites like 6β-OH-Gliclazide and 7β-OH-Gliclazide. nih.gov The central role of this enzyme means that factors affecting its activity, such as genetic polymorphisms, can be a primary source of variability in gliclazide pharmacokinetics. nih.gov

Contribution of CYP2C19 to Tolylmethyl Hydroxylation

While CYP2C9 is the dominant enzyme, Cytochrome P450 2C19 (CYP2C19) also plays a noteworthy role, specifically in the tolylmethyl hydroxylation pathway that produces Hydroxymethyl Gliclazide. nih.govdrugbank.com Inhibition studies have shown that CYP2C19 accounts for the remaining portion of Hydroxymethyl Gliclazide formation not handled by CYP2C9. nih.gov The contribution of CYP2C19 is considered significant because tolylmethyl hydroxylation is the main metabolic route for gliclazide. nih.govdrugbank.com The involvement of this polymorphic enzyme introduces another potential source for inter-individual differences in gliclazide metabolism. amegroups.org

Other P450 Isoforms Implicated in Metabolite Precursor Formation

Beyond the primary roles of CYP2C9 and CYP2C19, screening of a panel of recombinant human P450s has implicated other isoforms in gliclazide hydroxylation, albeit to a lesser extent. nih.govsciepub.com Members of the CYP2C subfamily, including CYP2C8 and CYP2C18, have demonstrated the ability to hydroxylate gliclazide. japsonline.com Specifically, recombinant CYP2C8 was found to form 6β-OH-Gliclazide and 7β-OH-Gliclazide, but not the hydroxymethyl precursor. nih.gov In contrast, recombinant CYP2C18 was capable of catalyzing all three hydroxylation pathways. nih.gov Additionally, CYP2D6 was shown to have some capacity to hydroxylate gliclazide at the 6β position. nih.gov

Subsequent Oxidation Pathways to Carboxylic Acid Derivative

Following the initial P450-mediated hydroxylation of the tolyl group to form Hydroxymethyl Gliclazide, a subsequent oxidation step is required to convert the alcohol intermediate into the final this compound metabolite. nih.govjapsonline.comhres.ca This two-step oxidation of a methyl group to a carboxylic acid is a common metabolic pathway for many compounds. The first step yields an alcohol (Hydroxymethyl Gliclazide), which is then oxidized to an aldehyde, and finally to a carboxylic acid (this compound). In hepatic metabolism, this second oxidation step from an alcohol to a carboxylic acid is typically catalyzed by cytosolic enzymes such as alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH). continentalhospitals.comamegroups.orgdrugbank.com These enzymes facilitate the conversion, completing the transformation into the more water-soluble carboxylic acid derivative, which can be more readily excreted. japsonline.com

Glucuronidation of this compound and its Precursors

The final phase in the metabolic processing of gliclazide involves conjugation reactions, primarily glucuronidation. This process increases the water solubility of the metabolites, facilitating their elimination via the kidneys. hres.cahres.ca Five principal metabolites have been identified in urine, consisting of oxidized and hydroxylated derivatives, with the majority undergoing glucuroconjugation. hres.ca Both the hydroxylated precursors and the final this compound metabolite are substrates for this pathway. hres.ca Product monographs and metabolic charts show that this compound itself can be conjugated with glucuronic acid, forming a glucuronide conjugate that is then excreted in the urine.

Data Tables

Table 1: Kinetic Parameters of Gliclazide Metabolite Formation in Human Liver Microsomes

| Metabolite | Mean Km (μM) (± SD) | Mean Vmax (pmol min-1 mg-1) (± SD) |

| Hydroxymethyl Gliclazide | 334 (± 75) | 268 (± 115) |

| 6β-OH-Gliclazide | 461 (± 139) | 130 (± 55) |

| 7β-OH-Gliclazide | 404 (± 143) | 82 (± 31) |

| Data sourced from studies on microsomes from six human livers. nih.gov |

Table 2: Urinary Excretion of Major Gliclazide Metabolites

| Metabolite | Percentage of Recovered Dose in Urine |

| Hydroxymethyl Gliclazide | 16% |

| This compound | 12% |

| 7β-Hydroxy Gliclazide | 7% |

| 7α-Hydroxy Gliclazide | 6% |

| Glucuronide of this compound | 4% |

| Data represents the percentage of the dose recovered in urine over 96 hours. |

Extra-hepatic Metabolic Pathways for this compound Formation

While the liver is the principal site of Gliclazide metabolism, the gut microbiome represents a crucial and often overlooked compartment for its biotransformation. researchgate.net The unique enzymatic machinery of gut bacteria can catalyze reactions that differ from those in the liver, leading to a diverse metabolite profile. frontiersin.org

Biotransformation by Gut Microbiota.nih.govresearchgate.net

The diverse and complex community of microorganisms residing in the human gut possesses a vast array of enzymes capable of metabolizing xenobiotics, including drugs like Gliclazide. frontiersin.orgmfd.org.mk This microbial metabolism can significantly influence the bioavailability and therapeutic efficacy of orally administered drugs. frontiersin.orgresearchgate.net Studies have indicated that the gut microbiota can directly metabolize Gliclazide, potentially explaining some of the inter-individual variability observed in patient responses to the drug. researchgate.netresearchgate.netresearchgate.net

Research suggests that the primary reactions involved in the microbial biotransformation of Gliclazide are hydroxylation and hydrolysis. frontiersin.orgresearchgate.netnih.gov Unlike the liver, which predominantly carries out oxidative and conjugative reactions, the gut microbiota is proficient in catalyzing hydrolytic reactions, generating distinct metabolites. frontiersin.orgresearchgate.net In silico analyses have predicted that hydroxylation and hydrolysis are the most probable biotransformation pathways for Gliclazide by microbial enzymes. frontiersin.org These reactions can lead to the formation of various metabolites, including hydroxylated derivatives that may precede the formation of this compound.

A study investigating the interaction of Gliclazide with probiotic bacteria found a significant decrease in the total amount of Gliclazide over a 24-hour incubation period, suggesting metabolism by bacterial enzymes. researchgate.net This biotransformation was proposed to involve both hydrolysis and hydroxylation reactions. researchgate.netnih.gov

To investigate the role of gut microbiota in Gliclazide metabolism, researchers have utilized various in vitro models. One such model involves incubating Gliclazide with probiotic bacteria and measuring the change in drug concentration over time. researchgate.netnih.gov For instance, a study using a probiotic bacteria model demonstrated a significant reduction in extracellular Gliclazide concentrations during a 24-hour incubation period, indicating microbial metabolism. researchgate.netnih.gov

Another in vitro tool, the Parallel Artificial Membrane Permeability Assay (PAMPA), has been employed to simulate the absorption of Gliclazide in the gastrointestinal tract and to study the influence of factors like probiotic bacteria. researchgate.netmdpi.comresearchgate.net These models provide valuable insights into the mechanisms of microbiota-mediated biotransformation and help in understanding how the gut environment can affect the fate of Gliclazide. mdpi.com

Hydroxylation and Hydrolytic Reactions Mediated by Microbial Enzymes.

Theoretical Considerations of Interaction with Bile Acids in Metabolite Formation.researchgate.net

Bile acids, which are produced in the liver and secreted into the gut, play a crucial role in digestion and have been shown to interact with both gut microbiota and drugs. researchgate.nettandfonline.com There is growing interest in the interplay between Gliclazide, bile acids, and gut microbiota. researchgate.netresearchgate.net Bile acids can influence the composition and metabolic activity of the gut microbiota, which in turn can affect the biotransformation of drugs like Gliclazide. nih.gov

Advanced Analytical Methodologies for Carboxy Gliclazide Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental in the analytical workflow for Carboxy Gliclazide (B1671584) research. These techniques offer the high resolution and sensitivity required for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a multi-step process involving the careful selection and optimization of various chromatographic parameters to achieve the desired separation and detection of Carboxy Gliclazide. tpcj.orgresearchtrend.net

The choice of the stationary phase is critical for the retention and separation of analytes. For the analysis of Gliclazide and its metabolites, including this compound, reversed-phase columns are predominantly used. Among these, octadecylsilane (B103800) (C18) columns are a popular choice due to their hydrophobicity, which allows for effective separation of moderately polar to nonpolar compounds. ijpsm.comasianpubs.orgimpactfactor.org The C18 stationary phase provides a nonpolar environment, and the separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Several studies have successfully employed C18 columns for the determination of Gliclazide in various samples. asianpubs.orgresearchgate.net For instance, a Hypersil OSD C18 column (4.6 mm × 250 mm, 5 µm) has been utilized for the analysis of Gliclazide. researchtrend.net Similarly, an Atlantis dC18 column was used for the separation of Gliclazide in human plasma. researchgate.net The selection of a specific C18 column often depends on the specific requirements of the assay, such as particle size and column dimensions, which can influence the efficiency and speed of the separation. ijpsm.com

The mobile phase composition, its pH, and flow rate are key parameters that are optimized to achieve the desired retention time, peak shape, and resolution. researchtrend.net The mobile phase in reversed-phase HPLC typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tpcj.orgasianpubs.org The ratio of these components is adjusted to control the elution strength. For example, a mobile phase consisting of acetonitrile and water (55:45, v/v) with the pH adjusted to 2.5 has been used for the determination of Gliclazide. researchgate.net In another method, a mixture of methanol and phosphate (B84403) buffer (50:50, v/v) was employed. japsonline.com

The pH of the mobile phase is a critical factor, especially for ionizable compounds like this compound, as it affects their charge state and, consequently, their retention on the column. researchtrend.netunich.it The flow rate of the mobile phase also influences the analysis time and the efficiency of the separation. Flow rates are typically in the range of 1.0 to 1.5 mL/min. tpcj.orgdergipark.org.tr Optimization of these parameters is often achieved through a systematic process of varying one factor at a time while keeping others constant to find the optimal conditions for the separation. sphinxsai.com

Table 1: Examples of Optimized Mobile Phase Compositions for Gliclazide Analysis

| Mobile Phase Composition | pH | Flow Rate (mL/min) | Reference |

| Acetonitrile:Methanol:Water (50:30:20, v/v) | 3 | Not Specified | asianpubs.org |

| Acetonitrile:Water (pH 2.5 with phosphoric acid) (55:45, v/v) | 2.5 | 1 | researchgate.net |

| Water:Acetonitrile:Methanol:TFA:TEA (40:40:20:0.1:0.1, v/v) | Not Specified | 1.5 | tpcj.org |

| Methanol:Phosphate Buffer (50:50, v/v) | Not Specified | 1.2 | japsonline.com |

| Methanol:Water (65:35, v/v, with triethylamine-orthophosphoric acid buffer) | 3.0 | 1.0 | dergipark.org.tr |

| Phosphate Buffer:Acetonitrile (10:90, v/v) | 3 | 1.0 | researchtrend.net |

TFA: Trifluoroacetic acid, TEA: Triethylamine

Following separation by HPLC, a suitable detector is required to quantify the eluted this compound. Ultraviolet (UV) detection is a commonly used modality for this purpose, as the molecule contains a chromophore that absorbs UV light. asianpubs.orginnovareacademics.in The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For Gliclazide and its metabolites, detection wavelengths are often in the range of 225 nm to 235 nm. tpcj.orginnovareacademics.in

A Diode Array Detector (DAD) offers an advantage over a fixed-wavelength UV detector by acquiring the entire UV-visible spectrum of the eluting peak. nih.govscribd.com This provides more comprehensive information and can be used to assess peak purity and to identify compounds based on their spectral characteristics. scispace.com This capability is particularly useful in method development and for the analysis of complex samples where co-eluting impurities might be present.

Mobile Phase Optimization (Composition, pH, Flow Rate).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. impactfactor.orgamazonaws.comajrconline.org This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous determination of Gliclazide and other drugs in human plasma. researchgate.net

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules into gas-phase ions. Atmospheric Pressure Chemical Ionization (APCI) is one such technique that is well-suited for the analysis of relatively nonpolar to moderately polar compounds that are not easily ionized by electrospray ionization (ESI). researchgate.netnih.gov In APCI, the eluent from the HPLC is nebulized and vaporized in a heated chamber. A corona discharge then creates reagent gas ions from the mobile phase components, which in turn ionize the analyte molecules through chemical reactions. mdpi.com This process typically results in the formation of protonated molecules [M+H]+ in the positive ion mode. nih.gov APCI has been successfully used for the analysis of various drugs and their metabolites. researchgate.net The choice between APCI and other ionization techniques like ESI depends on the physicochemical properties of the analyte and the matrix components. researchgate.netijpsonline.com

Selected Reaction Monitoring (SRM) for Specificity

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a powerful mass spectrometry technique that provides high specificity for the quantification of target analytes in complex mixtures. nih.gov The principle of SRM involves two stages of mass filtering. First, a specific precursor ion (for instance, the molecular ion of this compound) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell, and a specific product ion, characteristic of the analyte, is selected in the second mass analyzer (Q3) for detection. core.ac.uk

This dual-filtering process significantly reduces background noise and enhances the signal-to-noise ratio, making it ideal for detecting low-abundance metabolites like this compound in biological matrices such as plasma and urine. nih.gov The high specificity of SRM minimizes the risk of interference from other co-eluting compounds, ensuring reliable and accurate quantification. mdpi.comuw.edu While SRM is highly effective, Parallel Reaction Monitoring (PRM) offers an alternative with some advantages, such as not requiring a priori selection of target transitions and providing high-resolution MS/MS data that can further confirm the identity of the target peptide. mdpi.com

For Gliclazide and its metabolites, specific SRM transitions are carefully selected and optimized to maximize signal intensity. For example, a representative SRM transition for Gliclazide involves a precursor ion at m/z 323.69 and a product ion at m/z 127.12. core.ac.uk Similar specific transitions would be established for this compound in a validated analytical method.

Internal Standard Applications

To ensure the accuracy and reproducibility of analytical methods, particularly in complex biological samples, an internal standard (IS) is crucial. clearsynth.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. For mass spectrometry-based methods, stable isotope-labeled analogs of the analyte are the gold standard for internal standards.

In the analysis of Gliclazide and its metabolites, a deuterated form of Gliclazide, such as Gliclazide-d4, is often used. clearsynth.comsci-hub.se This labeled compound has a slightly higher mass than the unlabeled analyte due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample preparation, extraction, and chromatographic separation. clearsynth.com

The use of an internal standard compensates for variations in sample extraction efficiency, matrix effects, and instrument response. numberanalytics.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, a more accurate and precise quantification can be achieved. impactfactor.org Other compounds, such as Glibenclamide or Phenytoin, have also been utilized as internal standards in HPLC methods for Gliclazide analysis. asianpubs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique widely used in metabolomics to identify and quantify a broad range of small molecule metabolites. nih.gov In the context of this compound research, GC-MS can be employed to study the metabolic profile of individuals undergoing Gliclazide therapy. nih.gov

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility and improve their chromatographic properties. nih.gov This process involves chemically modifying the analyte to make it suitable for GC analysis.

A study investigating the serum metabolomics of patients treated with Gliclazide utilized a pseudotargeted GC-MS method. nih.gov This approach allowed for the comprehensive analysis of metabolic changes associated with drug response, identifying alterations in pathways such as the TCA cycle, ketone body metabolism, and lipid oxidation. nih.gov While a predicted GC-MS spectrum for non-derivatized Gliclazide exists, experimental analysis would typically involve derivatization for optimal results. hmdb.ca The validation of GC-MS methods includes assessing parameters like recovery, precision, and limit of detection (LOD). science.gov

Method Validation and Performance Characteristics

The validation of analytical methods is a critical process to ensure that the developed method is suitable for its intended purpose. For this compound analysis, this involves demonstrating the method's specificity, linearity, precision, and accuracy. innovareacademics.intpcj.org

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or co-administered drugs. ajpaonline.com In the analysis of this compound in biological fluids like plasma or serum, achieving high specificity is paramount due to the complexity of the matrix. impactfactor.orgresearchgate.net

Chromatographic techniques like HPLC and LC-MS/MS inherently provide a high degree of specificity by separating the analyte from interfering compounds before detection. nih.govijpsm.com The selectivity of the method is demonstrated by analyzing blank matrix samples (e.g., plasma from a subject not administered the drug) and showing the absence of any interfering peaks at the retention time of this compound and the internal standard. ajpaonline.comresearchgate.net Forced degradation studies are also conducted to ensure that the method can separate the analyte from its potential degradation products. tpcj.org

Linearity and Calibration Curve Development

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pensoft.net A calibration curve is established by analyzing a series of standards of known concentrations. sphinxsai.com The response of the detector (e.g., peak area) is plotted against the concentration of the analyte, and a linear regression analysis is performed.

For the quantification of this compound, a calibration curve would be constructed using multiple concentration levels. impactfactor.org The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value close to 1.0 indicating a strong linear relationship. impactfactor.orgpjps.pk For instance, a validated LC-MS/MS method for Gliclazide in human plasma demonstrated linearity over a concentration range of 20.1 to 9124.8 ng/mL with a regression coefficient (r) of 0.9965. impactfactor.org Similarly, other HPLC methods for Gliclazide have shown linearity in various concentration ranges. pensoft.netdergipark.org.tr

Table 1: Examples of Linearity Ranges for Gliclazide Analytical Methods

| Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Source |

| HPLC | 0.625 - 10 µg/mL | r² = 0.9996 | pjps.pk |

| RP-HPLC | 250 - 5000 ng/mL | r = 0.999 | sphinxsai.com |

| LC-MS/MS | 20.1 - 9124.8 ng/mL | r = 0.9965 | impactfactor.org |

| RP-HPLC | 15 - 60 µg/mL | r² = 0.9994 | dergipark.org.tr |

This table is for illustrative purposes and shows data for Gliclazide, as specific data for this compound may vary.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. impactfactor.orginnovareacademics.in

Both intra-day (within-day) and inter-day (between-day) precision and accuracy are assessed during method validation. pjps.pk This is typically done by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) on the same day and on different days. impactfactor.orgsphinxsai.com The results should fall within acceptable limits, typically an RSD of less than 15% for precision and a percent deviation from the nominal concentration of within ±15% for accuracy. impactfactor.org

For example, a validated LC-MS/MS method for Gliclazide reported intra-day and inter-day precision with %CV values ranging from 2.0% to 10.2% and accuracy with mean values between 93.3% and 105.0% of the nominal concentration. impactfactor.org

Table 2: Example of Precision and Accuracy Data for a Gliclazide Analytical Method

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Mean) | Inter-day Accuracy (% Mean) | Source |

| Low | 5.8 | 10.2 | 105.0 | 98.9 | impactfactor.org |

| Medium | 2.0 | 4.3 | 93.3 | 98.7 | impactfactor.org |

| High | 3.1 | 3.5 | 96.7 | 99.4 | impactfactor.org |

This table is for illustrative purposes and shows data for Gliclazide, as specific data for this compound may vary.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, as with its parent compound, these limits are typically established using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

While specific LOD and LOQ values for this compound are not consistently detailed in readily available literature, the methodologies for Gliclazide provide a clear reference. For instance, a rapid LC-MS/MS method for Gliclazide reported a limit of quantification of 1.0 μg·L⁻¹ (or 1 ng/mL). magtechjournal.com Another study developing an HPLC-UV method for Gliclazide established the LOD at 0.1 μg/mL and the LOQ at 0.5 μg/mL. pjps.pk It is a common practice in bioanalytical method development to validate the assay for the parent drug and its major metabolites simultaneously; therefore, it is probable that similar levels of sensitivity are achievable for this compound. The determination of these limits is generally based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. scielo.br

Table 1: Representative LOD and LOQ Values for Gliclazide Analysis (Note: These values pertain to the parent compound, Gliclazide, and are representative of the sensitivity expected in methods that would also detect this compound.)

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | - | 1.0 ng/mL | magtechjournal.com |

| HPLC-UV | 0.1 µg/mL | 0.5 µg/mL | pjps.pk |

| HPLC | 8.96 µg/ml | 27.15µg/ml | ijpsr.com |

| HPLC | - | 50 ng/mL | researchgate.net |

Robustness and System Suitability Evaluations

Robustness evaluation is a critical component of method validation, demonstrating the reliability of an analytical method with respect to deliberate, minor variations in its parameters. For the analysis of Gliclazide and by extension, this compound, robustness is typically assessed by changing variables such as the mobile phase composition (e.g., ±2% variation in the organic solvent ratio), pH of the buffer, flow rate (e.g., ±0.1 mL/min), and column temperature. mdpi.com The consistency of the results, often measured by the relative standard deviation (%RSD) of peak areas and retention times, should remain within acceptable limits, typically not exceeding 2%. tpcj.orgscispace.com

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters evaluated include:

Tailing Factor: Measures peak symmetry. A value close to 1 is ideal, with acceptance criteria often set at less than 1.5 or 2.0. mdpi.com

Theoretical Plates (N): Indicates column efficiency. Higher values signify better separation efficiency, with a common requirement being N ≥ 2000. researchgate.net

Resolution (Rs): Ensures the separation between adjacent peaks. A resolution value greater than 2.0 between the analyte peak and the nearest other peak (e.g., internal standard or another metabolite) is generally required. ijpsr.commdpi.com

Repeatability: The precision of replicate injections of a standard solution, with %RSD for peak area and retention time typically required to be less than 1% or 2%. researchgate.net

Table 2: Typical System Suitability and Robustness Parameters

| Parameter | Typical Acceptance Criteria | Purpose |

| System Suitability | ||

| Tailing Factor | < 1.5 | Ensures peak symmetry |

| Theoretical Plates | > 2000 | Measures column efficiency |

| Resolution (Rs) | > 2.0 | Confirms separation of peaks |

| %RSD of Replicate Injections | < 2.0% | Verifies system precision |

| Robustness | ||

| Variation in Flow Rate | %RSD < 2.0% | Assesses method reliability |

| Variation in Mobile Phase | %RSD < 2.0% | Assesses method reliability |

Sample Preparation Techniques for this compound Analysis

Extraction Methods from Biological or In Vitro Samples

Effective extraction of this compound from complex biological matrices like plasma, serum, or urine is essential to remove interfering substances and concentrate the analyte before analysis. The methods employed are generally applicable to both Gliclazide and its metabolites.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This is a frequently cited technique where the aqueous biological sample (often plasma) is extracted with an immiscible organic solvent. magtechjournal.com After adjusting the pH to ensure the analyte is in a non-ionized state, solvents like diethyl ether, dichloromethane, or mixtures such as n-hexane–dichloromethane are used to partition the analyte into the organic phase, leaving proteins and other interferences behind. magtechjournal.comnih.gov The organic layer is then separated and evaporated, and the residue is reconstituted in the mobile phase for injection. sci-hub.se

Protein Precipitation (PPT): This is a simpler and faster method often used for sample preparation. ijbpas.com A precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, is added to the plasma sample. pjps.pknih.gov This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.

Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT and LLE. Samples are passed through a cartridge containing a solid adsorbent (e.g., C18). nih.gov Interfering components are washed away, and the analyte of interest is selectively eluted with a small volume of an organic solvent. sci-hub.se This method is effective for concentrating the analyte and providing a high degree of sample cleanup.

Computational and Spectroscopic Characterization of Carboxy Gliclazide

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting the behavior of metabolites within a biological system. These in silico methods offer a cost-effective and rapid approach to evaluate the pharmacological and pharmacokinetic profiles of compounds like Carboxy Gliclazide (B1671584). researchgate.net

Carboxy Gliclazide is the most abundant urinary metabolite of Gliclazide. researchgate.net The primary metabolic pathway responsible for its formation involves the extensive metabolism of Gliclazide in the liver. drugbank.com This biotransformation begins with the tolyl-methyl hydroxylation of Gliclazide to form an intermediate, Methylhydroxy Gliclazide. nih.gov This intermediate subsequently undergoes oxidation to produce the corresponding carboxylic acid, this compound. nih.gov This specific pathway is rate-limiting and accounts for approximately 60% of Gliclazide's metabolic clearance in humans. nih.gov The cytochrome P450 enzyme CYP2C9 has been identified as the major catalyst for this hydroxylation pathway. nih.gov The resulting metabolites, including this compound, are then primarily eliminated through the kidneys. drugbank.com

Drug metabolism is a multi-phase process that converts lipophilic compounds into more hydrophilic products to facilitate their excretion. wikipedia.org The formation of this compound is a classic example of Phase I metabolism, where functional groups are introduced or exposed. wikipedia.orgneu.edu.tr

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a metabolite might interact with biological receptors. For Gliclazide and its metabolites, a key target is the sulfonylurea receptor (SUR1) on pancreatic β-cells, which mediates insulin (B600854) secretion. researchgate.net

While specific docking studies on this compound are not extensively detailed in the provided literature, research on other Gliclazide metabolites produced by gut microbiota provides a strong methodological precedent. frontiersin.orgnih.gov In these in silico studies, various hydroxylated metabolites were docked to the SUR1 receptor. frontiersin.orgnih.gov The results showed that several metabolites had a higher binding affinity (i.e., lower binding energy scores) to the SUR1 receptor compared to the parent Gliclazide molecule. frontiersin.orgnih.gov For instance, docking analyses revealed that certain hydroxyl-metabolites exhibited binding energies ranging from -119.57 kcal/mol to -129.15 kcal/mol, compared to -116.34 kcal/mol for Gliclazide, suggesting more stable complex formation. frontiersin.orgnih.gov

This type of analysis helps to predict whether a metabolite retains, loses, or gains pharmacological activity. frontiersin.orgnih.gov Similar computational docking simulations would be employed to determine the binding affinity of this compound for the SUR1 receptor and other potential off-target proteins, such as the metabolizing enzyme CYP2C9, to understand its complete interaction profile. explorationpub.com

Pharmacoinformatics combines computational tools and biological data to predict the pharmacokinetic properties of drug molecules and their metabolites. researchgate.netfrontiersin.org This analysis is vital for assessing properties like absorption, distribution, metabolism, and excretion (ADME).

For this compound, pharmacoinformatic tools can predict key physicochemical properties. Gliclazide itself is a Class II drug under the Biopharmaceutics Classification System (BCS), characterized by low water solubility and high permeability, which can limit its bioavailability. frontiersin.orgnih.gov A primary goal of metabolizing such a drug is to increase its polarity and water solubility to facilitate excretion.

In silico studies on other Gliclazide metabolites have demonstrated that they possess better intrinsic solubility compared to the parent drug. frontiersin.orgnih.gov Hydroxylated metabolites, for example, show more pronounced polar and hydrophilic properties. frontiersin.orgnih.gov It is predicted that this compound, with the addition of a carboxylic acid group, would also exhibit significantly increased polarity and water solubility compared to Gliclazide. This is supported by its computed properties, which indicate a lower lipophilicity (XLogP3).

| Property | This compound | Gliclazide |

| Molecular Formula | C₁₅H₁₉N₃O₅S | C₁₅H₂₁N₃O₃S |

| Molecular Weight | 353.4 g/mol | 323.4 g/mol |

| XLogP3 (Lipophilicity) | -0.2 | 2.6 |

| Hydrogen Bond Donors | 3 | 2 |

| Hydrogen Bond Acceptors | 6 | 5 |

| Data sourced from PubChem. nih.gov |

Molecular Interactions with Biological Targets: In Silico Binding Affinity to Receptors.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental data on its stability, reactivity, and electronic properties. These methods are based on solving the Schrödinger equation for the molecular system. ontosight.ai

Semi-empirical molecular orbital methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods by using parameters derived from experimental data. ontosight.ai These calculations are used to determine various molecular properties.

Studies on the parent drug, Gliclazide, have utilized the PM3 procedure to investigate its structure and fragmentation patterns. researchgate.net This type of analysis calculates properties such as:

Bond lengths, bond order, and bond strain: To understand the geometry and stability of the molecule.

Heats of formation (ΔHf): To determine the energy of the molecule relative to its constituent atoms, indicating its thermodynamic stability.

Ionization energy: The energy required to remove an electron, which relates to the molecule's reactivity. researchgate.net

By applying these semi-empirical methods to this compound, researchers can model its optimized geometry and predict its thermodynamic properties. Comparing the calculated bond orders and strains within the this compound structure to those of the parent Gliclazide can reveal how the metabolic transformation affects the structural stability of different parts of the molecule. researchgate.netresearchgate.net

The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity. Quantum chemical methods, including both semi-empirical and more advanced Density Functional Theory (DFT), are used to compute the distribution of electronic charge across a molecule. researchgate.netmdpi.com

Calculations of the partial charge distribution on each atom of this compound can identify the most electron-rich and electron-deficient sites. researchgate.net These sites are often the primary locations for intermolecular interactions, such as hydrogen bonding, and are crucial for understanding how the metabolite interacts with water, enzymes, and receptors. researchgate.net

A powerful tool for this analysis is the Molecular Electrostatic Potential (MESP). MESP maps illustrate the charge distribution around a molecule, with negative potential (electron-rich) regions indicating sites susceptible to electrophilic attack and positive potential (electron-poor) regions indicating sites for nucleophilic attack. chemrxiv.org For this compound, the MESP would highlight the high negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, confirming these as key sites for hydrogen bonding and interaction with biological targets. chemrxiv.org This analysis helps to correlate the molecular structure with its physicochemical properties and biological activity. chemrxiv.org

Semi-Empirical Molecular Orbital (MO) Calculations.

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural and conformational analysis of drug metabolites. In the case of this compound, a primary metabolite of Gliclazide, techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide critical insights beyond simple identification, delving into fragmentation mechanisms and three-dimensional structure.

Mass Spectrometry Fragmentation Pattern Analysis for Mechanistic Insights

This compound is a major metabolite of Gliclazide, formed through the oxidation of the tolyl-methyl group into a carboxylic acid functional group. researchgate.nethres.caresearchgate.netnih.gov Its molecular formula is C₁₅H₁₉N₃O₅S, with a corresponding molecular weight of approximately 353.4 g/mol . nih.govscbt.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying and structurally characterizing such metabolites.

The fragmentation pattern of this compound in a mass spectrometer offers mechanistic clues about its structure and stability. While direct, detailed fragmentation studies on this compound are not extensively published, the mechanism can be reliably inferred from the well-documented fragmentation of the parent drug, Gliclazide. researchgate.net For sulfonylurea compounds like Gliclazide and its metabolites, a characteristic and primary fragmentation pathway involves the cleavage of the S-N bond within the sulfonylurea bridge. researchgate.netresearchgate.net This rupture is a key event that helps in identifying the different moieties of the molecule.

In the positive-ion electrospray ionization (+ESI) mode, this compound (m/z 354 for [M+H]⁺) is expected to fragment at the sulfonylurea linkage. This cleavage results in two primary diagnostic ions: one corresponding to the protonated p-carboxybenzenesulfonamide moiety and the other related to the bicyclic amine portion. The fragmentation provides clear evidence of the metabolic modification on the aromatic ring, as the mass of the phenyl-containing fragment is increased by 30 Da (-CH₃ to -COOH) compared to Gliclazide.

A proposed fragmentation pathway for this compound is detailed in the table below, based on the known behavior of Gliclazide in tandem mass spectrometry (MS/MS). sci-hub.seijpsonline.com

| Ion Description | Proposed Structure/Fragment Name | Expected m/z | Mechanistic Insight |

|---|---|---|---|

| Protonated Molecule | [this compound + H]⁺ | 354 | Parent ion for fragmentation analysis. |

| Fragment 1 | p-Carboxybenzenesulfonyl Isocyanate ion | 214 | Results from the primary cleavage of the N-C bond in the urea (B33335) moiety. |

| Fragment 2 | p-Carboxybenzenesulfonamide ion | 201 | Formed by the cleavage of the S-N bond, a characteristic sulfonylurea fragmentation. researchgate.net |

| Fragment 3 | N-amino octahydrocyclopenta[c]pyrrolidinium ion | 127 | Represents the non-metabolized portion of the molecule, identical to a major fragment from Gliclazide. sci-hub.se |

Theoretical Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. While comprehensive experimental NMR data for this compound are not widely available in published literature, theoretical and computational applications provide significant insights into its conformational preferences. nih.gov Such in silico approaches are critical for understanding how metabolites might interact with biological targets. frontiersin.org

Computational studies, including molecular docking and molecular dynamics (MD) simulations, can predict the most stable conformations of Gliclazide metabolites. nih.govnih.gov These methods calculate the potential energy of different spatial arrangements of the atoms, identifying low-energy, stable conformers. For Gliclazide, it has been demonstrated that specific conformations are necessary for its biological function; for instance, only the fully extended conformer appears capable of forming a complex with calcium ions, an interaction related to its mechanism of action. mdpi.com This suggests that the conformational properties of its metabolites, like this compound, are equally important for determining any residual or altered biological activity.

Theoretical NMR applications can be used to predict chemical shifts and coupling constants for these computationally derived conformations. By comparing these theoretical values with experimental data (when available), the accuracy of the conformational models can be validated. researchgate.net Docking studies that place the modeled structure of this compound into the binding site of receptors, such as the sulfonylurea receptor 1 (SUR1), help elucidate potential interactions and predict the pharmacological profile of the metabolite. frontiersin.orgnih.gov

The table below outlines the theoretical applications of NMR and computational chemistry in the conformational analysis of this compound.

| Theoretical Application | Purpose | Expected Insight for this compound |

|---|---|---|

| Conformational Search & Energy Minimization | To identify stable, low-energy three-dimensional structures. | Determines the preferred spatial arrangement of the carboxyphenyl and bicyclic moieties. mdpi.com |

| Molecular Dynamics (MD) Simulations | To simulate the movement and dynamic behavior of the molecule over time in a solvent. | Reveals the flexibility of the molecule and the stability of different conformations in a biological environment. nih.gov |

| Calculation of NMR Parameters (e.g., GIAO) | To predict NMR chemical shifts for a given molecular geometry. researchgate.net | Allows for the theoretical validation of proposed structures against experimental spectra. |

| Molecular Docking | To predict the binding orientation of the metabolite within a biological target's active site. nih.gov | Provides insights into how this compound might interact with receptors like SUR1 and whether it retains any activity. frontiersin.org |

Theoretical and in Vitro Pharmacological Considerations of Carboxy Gliclazide

Potential for Off-Target Interactions: In Vitro Receptor Binding Studies (Non-Clinical)

While carboxy gliclazide (B1671584) is known to be inactive as a hypoglycemic agent, non-clinical in vitro studies have explored its potential for off-target interactions. Research has focused on whether this metabolite can bind to various receptors, which could theoretically lead to unintended pharmacological effects.

Gliclazide itself selectively binds to the sulfonylurea receptor 1 (SUR-1) on pancreatic β-cells. wikipedia.orgfrontiersin.org This selectivity is considered a favorable characteristic, as it is associated with a lower risk of cardiovascular side effects compared to other sulfonylureas that may also bind to SUR-2A receptors in the heart. wikipedia.org

Role as a Metabolite Biomarker in Preclinical Pharmacokinetic Research

In preclinical pharmacokinetic studies, carboxy gliclazide serves as an important biomarker for assessing the metabolism and disposition of the parent drug, gliclazide. hres.cahres.ca The measurement of this compound concentrations in biological samples, such as plasma and urine, provides valuable information on the rate and extent of gliclazide metabolism in various animal models. nih.govbrieflands.comnih.govresearchgate.net

Pharmacokinetic studies in species like rats, rabbits, dogs, and monkeys have shown that gliclazide is extensively metabolized, with this compound being one of the major metabolites identified. hres.cahres.cahres.ca By analyzing the levels of this compound alongside the parent drug, researchers can determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life of gliclazide. nih.govbrieflands.com

This information is critical during the drug development process to understand how the drug is processed in the body, which can help in predicting its behavior in humans. For instance, studies in rats have utilized the measurement of gliclazide and its metabolites to compare the pharmacokinetic profiles of different formulations, such as immediate-release versus modified-release tablets. brieflands.comresearchgate.net

Table 2: Preclinical Pharmacokinetic Studies of Gliclazide

| Animal Model | Key Findings | Relevance of this compound | Reference |

|---|---|---|---|

| Rat | Comparison of immediate and modified release formulations. | Biomarker for metabolism. | brieflands.comnih.govresearchgate.net |

| Rabbit | Investigation of drug-drug interactions. | Indicator of metabolic changes. | nih.gov |

| Dog | General pharmacokinetic profiling. | Major identified metabolite. | hres.cahres.cahres.ca |

| Monkey | Interspecies comparison of metabolism. | Significant urinary metabolite. | hres.cahres.cahres.ca |

Theoretical Implications for Drug-Drug Interactions at the Metabolic Level

The metabolism of gliclazide to this compound is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2C9 and, to a significant extent, CYP2C19. wikipedia.orgnih.govnih.gov This reliance on specific CYP enzymes creates a theoretical potential for drug-drug interactions.

Co-administration of gliclazide with drugs that are inhibitors or inducers of CYP2C9 and CYP2C19 can alter the metabolism of gliclazide, leading to changes in its plasma concentration and, consequently, its therapeutic effect. For example, potent inhibitors of these enzymes could decrease the formation of this compound, leading to higher levels of the active parent drug and an increased risk of hypoglycemia. medicaldialogues.inmdpi.com Conversely, inducers of these enzymes could accelerate the metabolism of gliclazide to this compound, potentially reducing the efficacy of the drug. wikipedia.org

Genetic polymorphisms in the genes encoding for CYP2C9 and CYP2C19 can also influence the metabolism of gliclazide. nih.govdrugbank.com Individuals who are poor metabolizers for CYP2C19 may have a reduced ability to convert gliclazide to its metabolites, including this compound, resulting in higher exposure to the active drug. nih.govmdpi.comdrugbank.com

Therefore, while this compound itself is inactive, its formation is a critical step in the clearance of gliclazide, and any factor that affects this metabolic pathway can have significant clinical implications. jyoungpharm.org

In Vitro Investigations of Metabolite Influence on Biochemical Pathways

In vitro studies have been conducted to explore the influence of gliclazide and its metabolites on various biochemical pathways, beyond their direct effects on insulin (B600854) secretion. These investigations often involve cellular assays and measurements of enzymatic activity to understand the broader cellular effects of these compounds.

While the primary focus of gliclazide research is on its hypoglycemic action, some studies have suggested that gliclazide may have antioxidant properties. gavinpublishers.comebi.ac.ukresearchgate.net These studies have shown that gliclazide can scavenge free radicals and protect cells from oxidative stress in vitro. ebi.ac.ukresearchgate.net For example, gliclazide has been shown to inhibit the oxidation of low-density lipoprotein (LDL) and enhance the total plasma antioxidant capacity in vitro. researchgate.net

Although the direct effects of this compound on these biochemical pathways are not as extensively studied as the parent compound, the metabolic process itself is a key area of investigation. For instance, in vitro studies using isolated perfused rat pancreas have been instrumental in demonstrating that at therapeutic concentrations, sulfonylureas like gliclazide stimulate B-cell function, an effect that is not observed with its metabolites. nih.gov

Furthermore, in silico studies have begun to explore the potential interactions of gliclazide metabolites produced by gut microbiota with the SUR1 receptor, suggesting that some hydroxylated metabolites might have a higher binding affinity than the parent drug, although this does not include this compound which is a product of hepatic metabolism. frontiersin.orgnih.gov These computational approaches, along with cellular assays, help to build a more complete picture of the pharmacological profile of gliclazide and its metabolites. frontiersin.org

Future Directions in Carboxy Gliclazide Research

Novel In Vitro Models for Studying Metabolite Formation and Interactions

The formation of Carboxy Gliclazide (B1671584) occurs via the oxidation of intermediate hydroxylated metabolites of Gliclazide. nih.govdrugbank.com Traditional in vitro studies have successfully used human liver microsomes and panels of recombinant human cytochrome P450 (CYP) enzymes to identify the primary catalysts of Gliclazide metabolism. nih.govuq.edu.au These models have established that CYP2C9 is the major enzyme responsible for the initial hydroxylation steps, with a smaller contribution from CYP2C19. nih.govuq.edu.auresearchgate.net

Future research will likely move towards more complex and physiologically relevant in vitro systems to better mimic the human body. These may include:

3D Cell Cultures and Organoids: Liver spheroids or organ-on-a-chip technology can offer a more accurate representation of the liver's architecture and function compared to traditional 2D cell cultures. These models can provide more predictive data on metabolite formation rates and potential cellular interactions over extended periods.

Co-culture Systems: Developing co-cultures that include different liver cell types (e.g., hepatocytes, Kupffer cells, stellate cells) can help investigate the interplay between these cells during drug metabolism and transport.

Gut Microbiota Models: Recent studies suggest that gut microbiota may play a role in Gliclazide metabolism through pathways like hydrolysis, which differ from hepatic metabolism. frontiersin.orgnih.govfrontiersin.org Advanced in vitro models that simulate the gut environment, such as anaerobic batch fermentation systems or more sophisticated dynamic models like the SHIME® (Simulator of the Human Intestinal Microbial Ecosystem), will be crucial. These models can help confirm the proposed biotransformation of Gliclazide by gut bacteria and identify the specific enzymes and metabolites involved. frontiersin.org

Cell-based Transport Assays: The use of intestinal epithelial cell monolayers, such as Caco-2 cells, will continue to be important for studying the transport and permeability of Gliclazide and its metabolites, providing insight into their absorption and disposition. nih.gov

These advanced models will enable a more nuanced investigation into the factors influencing the formation of Carboxy Gliclazide and its precursor metabolites.

Advanced Computational Approaches for Predictive Metabolite Research

In silico methods are becoming indispensable tools in drug discovery and development for predicting the metabolic fate of compounds, thereby reducing the reliance on extensive experimental work. frontiersin.orgnih.govnih.gov For Gliclazide and its metabolites, computational approaches can predict sites of metabolism (SOMs), elucidate metabolite structures, and model interactions with metabolizing enzymes. nih.gov

Future directions in this area include:

Machine Learning and Deep Learning: Advanced algorithms, including artificial neural networks and deep learning transformer models, are being developed to predict metabolic pathways with greater accuracy. nih.govnih.govoup.com These models can be trained on vast datasets of known metabolic reactions to predict the likelihood of various transformations for a given molecule, moving beyond rule-based systems that are often limited to specific enzyme families like CYPs. nih.govoup.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data with system-level physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.net For Gliclazide, PBPK models have been used to explore the impact of genetic polymorphisms in CYP enzymes (like CYP2C19) on its pharmacokinetics. nih.govresearchgate.netresearchgate.net Future models will likely incorporate more complex variables, such as the influence of gut microbiota, to provide more personalized predictions of metabolite profiles. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between a substrate like Gliclazide and the active site of a metabolizing enzyme such as CYP2C9. nih.govresearchgate.net These simulations can help explain how genetic variants of the enzyme might alter substrate binding and lead to changes in the metabolic pathway, ultimately affecting the rate of this compound formation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of molecules and their biological activities. nih.govumich.edu These models can be used to predict the metabolic stability of Gliclazide analogs or to identify structural features that are more or less susceptible to metabolism.

The convergence of these computational techniques promises to create powerful predictive tools for a more comprehensive understanding of Gliclazide metabolism. researchgate.net

Development of Ultra-Sensitive Analytical Techniques for Trace Analysis

Accurate and sensitive quantification of drug metabolites is crucial for pharmacokinetic studies. The detection of metabolites like this compound, which may be present in low concentrations in complex biological matrices like plasma and urine, requires highly sophisticated analytical methods. technologynetworks.comacs.org

Key future developments in this area are:

Advanced Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is already the gold standard for metabolite analysis due to its high sensitivity and selectivity. technologynetworks.comalwsci.comresearchgate.net Future advancements will focus on improving ionization efficiency, reducing matrix effects, and increasing scan speeds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for identifying unknown or unexpected metabolites by providing precise mass measurements. acs.orgalwsci.com

Improved Chromatographic Separations: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems and novel column chemistries (e.g., smaller particle sizes, new stationary phases) allows for faster analysis times and better resolution of structurally similar metabolites. ijpsm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR offers unparalleled advantages for the structural elucidation of metabolites without the need for synthetic standards. alwsci.comnih.gov The increasing availability of cryoprobes and higher field magnets is boosting the sensitivity of NMR, making it more applicable for estimating the concentrations of metabolites in biological samples. acs.org

Accelerator Mass Spectrometry (AMS): For studies requiring the highest possible sensitivity, AMS represents an ultra-sensitive analytical method. nih.gov By using drugs labeled with rare isotopes like Carbon-14, AMS can measure metabolite concentrations in the femtogram to picogram range, making it ideal for microdosing studies or detecting very minor metabolites. nih.gov

These evolving analytical technologies will enable researchers to quantify this compound and other metabolites with unprecedented accuracy, even at trace levels.

Exploration of Unidentified Metabolic Pathways and Their Enzymology

While the primary hepatic metabolic pathway of Gliclazide to this compound via hydroxylation is well-documented, there remains scope for exploring alternative or minor pathways and the enzymes involved. nih.govnih.govuq.edu.au

Future research in this domain will focus on:

Investigating Non-CYP Pathways: While CYP2C9 and CYP2C19 are the main enzymes in hepatic metabolism, the role of other enzyme families, such as UDP-glucuronosyltransferases (UGTs) in forming glucuronide conjugates, should be thoroughly characterized. drugbank.comnih.govuq.edu.au

Elucidating Gut Microbiota Metabolism: A significant frontier is the metabolism of Gliclazide by intestinal bacteria. frontiersin.orgnih.gov In silico predictions and in vitro studies with probiotic bacteria suggest that Gliclazide may undergo hydrolysis, a pathway not observed in the liver, potentially generating novel metabolites. frontiersin.orgfrontiersin.org Identifying the specific bacterial species and the hydrolase enzymes (e.g., from EC 3.5 and EC 3.10 groups) responsible for cleaving the C-N and S-N bonds in the Gliclazide molecule is a key area for future investigation. frontiersin.org

Characterizing Metabolites from Underexplored Pathways: The identification and structural confirmation of metabolites resulting from these non-canonical pathways using techniques like HRMS and NMR are essential. acs.orgalwsci.com Subsequent in vitro and in vivo studies would be needed to determine if these metabolites have any pharmacological or toxicological activity.

Impact of Genetic Polymorphisms: Further research is needed to understand the full impact of genetic variations in metabolizing enzymes beyond the well-studied alleles of CYP2C9 and CYP2C19 on Gliclazide disposition and the formation of this compound. nih.govresearchgate.netresearchgate.net

By exploring these lesser-known metabolic routes, researchers can build a more complete picture of the biotransformation of Gliclazide, which could help explain inter-individual variability in patient response. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What enzymatic pathways govern the metabolism of Gliclazide into Carboxy Gliclazide, and how can these pathways be experimentally modulated?

- Answer: Gliclazide is metabolized primarily via CYP2C9 and, to a lesser extent, CYP3A4, producing pharmacologically inactive metabolites such as this compound . In vitro modulation of these pathways can be achieved using selective enzyme inhibitors (e.g., fluconazole for CYP2C9) or inducers (e.g., rifampicin for CYP3A4) to study metabolite formation kinetics. Animal models or human hepatocyte cultures are typically employed to validate metabolic flux and enzyme-specific contributions .

Q. What analytical methodologies are validated for quantifying this compound in pharmacokinetic studies?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in plasma due to its high sensitivity and specificity . High-performance liquid chromatography (HPLC) with UV detection has also been used for bulk analysis, while micellar electrokinetic chromatography (MEKC) is effective for separating Gliclazide from its impurities, including this compound, in stability studies .

Q. How do drug-drug interactions (DDIs) involving CYP450 enzymes alter this compound formation and impact therapeutic outcomes?

- Answer: Co-administered drugs that inhibit CYP2C9 (e.g., gemfibrozil) or CYP3A4 (e.g., ketoconazole) reduce Gliclazide metabolism, decreasing this compound levels and increasing circulating active Gliclazide. This can enhance hypoglycemic effects but requires careful dose adjustment to avoid toxicity. Experimental designs should include pharmacokinetic profiling in the presence of inhibitors/inducers to quantify metabolic shifts .

Advanced Research Questions

Q. How can in vitro models be optimized to replicate human-specific metabolic conversion of Gliclazide to this compound?

- Answer: Use human liver microsomes (HLMs) or recombinant CYP450 isoforms (CYP2C9*1, *2, *3 variants) to mimic genetic polymorphisms affecting metabolite formation . Parameters such as incubation time, enzyme concentration, and cofactor availability (NADPH) must be standardized. Coupling these with physiologically based pharmacokinetic (PBPK) modeling improves translational accuracy to clinical populations .

Q. What experimental evidence supports the pharmacological inactivity of this compound, and how does this inform toxicity assessments?

- Answer: Preclinical studies in rats and in vitro receptor-binding assays confirm that this compound lacks affinity for sulfonylurea receptors (SUR1) and exhibits no hypoglycemic activity . Toxicity studies should focus on parent drug accumulation rather than metabolite-related effects. However, long-term exposure studies are needed to rule out indirect metabolic or excretory burdens .

Q. How can population pharmacokinetic (PopPK) models account for variability in this compound clearance across diverse patient cohorts?

- Answer: Incorporate covariates such as CYP2C9 genotype (e.g., *2/*3 alleles), age, and renal/hepatic function into nonlinear mixed-effects models (NONMEM). For example, elderly patients with reduced CYP2C9 activity may exhibit prolonged Gliclazide exposure, necessitating stratified dosing regimens. Validation requires multicenter trials with dense pharmacokinetic sampling .

Methodological Considerations

-

Experimental Design for Metabolic Studies:

- Use crossover designs in animal models (e.g., Alloxan-induced diabetic rats) to compare Gliclazide metabolism under controlled vs. enzyme-inhibited conditions .

- For clinical studies, employ probe substrates (e.g., tolbutamide for CYP2C9 activity) to phenotype participants and stratify by metabolic capacity .

-

Data Contradiction Analysis:

- Discrepancies in this compound levels across studies may arise from analytical method variability (e.g., LC-MS/MS vs. HPLC sensitivity). Cross-validate assays using certified reference standards .

- Conflicting results on Gliclazide’s cardiovascular safety (e.g., MACE risk in elderly populations) may reflect differences in metabolite monitoring protocols or CYP2C9 genetic diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.